molecular formula C7H15NO B030992 2,6-Dimethylpiperidin-4-ol CAS No. 4733-70-4

2,6-Dimethylpiperidin-4-ol

Cat. No. B030992
CAS RN: 4733-70-4
M. Wt: 129.2 g/mol
InChI Key: IEMVEYRBXJCBBQ-UHFFFAOYSA-N
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Description

“2,6-Dimethylpiperidin-4-ol” is a chemical compound with the molecular formula C7H15NO . It is also known by other names such as “2,6-DIMETHYL-4-HYDROXYPIPERIDINE” and "TRANS-2,6-DIMETHYLPIPERIDIN-4-OL" .


Molecular Structure Analysis

The InChI string of 2,6-Dimethylpiperidin-4-ol is InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3 . Its canonical SMILES representation is CC1CC(CC(N1)C)O . The compound has a molecular weight of 129.20 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 129.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 129.115364102 g/mol and its monoisotopic mass is 129.115364102 g/mol . The topological polar surface area of the compound is 32.3 Ų . The compound has a heavy atom count of 9 .

Scientific Research Applications

HIV Treatment Research

2,6-Dimethylpiperidin-4-ol derivatives have been synthesized and evaluated for their potential in treating HIV. These compounds have shown promise as CCR5 antagonists, which are crucial in the process of HIV-1 entry into cells. The blockade of the CCR5 receptor is not only a potential treatment for HIV-1 infections but also does not seem to be associated with any mechanism-related side effects .

Organic Synthesis and Catalysis

In the field of organic chemistry, 2,6-Dimethylpiperidin-4-ol serves as a building block for the synthesis of complex molecules. It is used in multicomponent reactions, cyclization, and cycloaddition processes to create a variety of piperidine derivatives with potential pharmacological applications .

Pharmacological Applications

Piperidine derivatives, including those derived from 2,6-Dimethylpiperidin-4-ol, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design due to their structural versatility and biological relevance .

Antiproliferative and Antimetastatic Research

Natural piperidine alkaloids have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers. Synthetic derivatives of 2,6-Dimethylpiperidin-4-ol may also contribute to this field by providing new compounds for in vitro and in vivo studies .

Drug Discovery and Development

The piperidine nucleus, which includes 2,6-Dimethylpiperidin-4-ol, is a common feature in the discovery and development of new drugs. Its incorporation into drug candidates is due to its pharmacokinetic properties and ability to modulate biological activity .

Mechanism of Action

Target of Action

The primary target of 2,6-Dimethylpiperidin-4-ol is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This receptor is also one of the main co-receptors for HIV entry .

Mode of Action

2,6-Dimethylpiperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The inhibition of the CCR5 receptor prevents HIV from entering the cell, thus blocking the infection .

Biochemical Pathways

The interaction of 2,6-Dimethylpiperidin-4-ol with the CCR5 receptor affects the biochemical pathway of HIV infection. By blocking the CCR5 receptor, the compound prevents the virus from entering the cell and replicating. This disrupts the life cycle of the virus and helps to control the spread of the infection .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The result of the action of 2,6-Dimethylpiperidin-4-ol is the inhibition of HIV infection. By blocking the CCR5 receptor, the compound prevents the virus from entering the cell . This can help to control the spread of the virus in the body and slow the progression of the disease .

properties

IUPAC Name

2,6-dimethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMVEYRBXJCBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376308
Record name 2,6-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpiperidin-4-ol

CAS RN

4733-70-4
Record name 2,6-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-piperidin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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